![molecular formula C8H6BrNO B582238 7-Bromo-2-methylbenzo[d]oxazole CAS No. 1239489-82-7](/img/structure/B582238.png)

7-Bromo-2-methylbenzo[d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

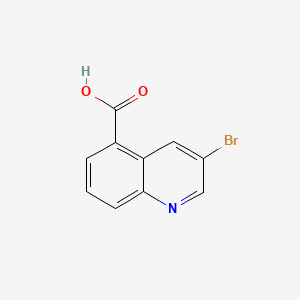

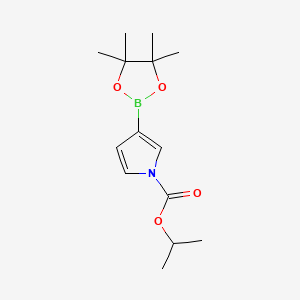

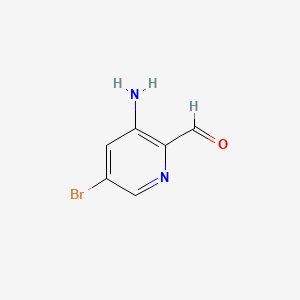

7-Bromo-2-methylbenzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is used in various chemical reactions and has a molecular weight of 212.05 .

Synthesis Analysis

The synthesis of 7-Bromo-2-methylbenzo[d]oxazole involves several steps. One common method involves the condensation of 2-Methylbenzoxazole with aromatic aldehyde having acidic protons . This process is used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom. The benzene ring is substituted with a bromine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis

7-Bromo-2-methylbenzo[d]oxazole participates in various chemical reactions. For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Applications De Recherche Scientifique

Oxazoles in Synthetic Chemistry

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Oxazoles and their derivatives are immensely versatile and are used as intermediates, catalytic ligands, and pharmaceutical building blocks .

Oxazoles in Pharmaceutical Chemistry

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Oxazoles in Organic Synthesis

During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Oxazoles in Spectroscopy

Oxazoles have been studied extensively in spectroscopy . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . Over time, the number of synthetic strategies directed toward oxazole assembly has increased, as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks .

Oxazoles in Biological Evaluation

Benzoxazole derivatives, which include “7-Bromo-2-methylbenzo[d]oxazole”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The study indicated that some compounds had high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole, and some compounds had better anticancer activity in comparison to 5-fluorouracil .

Oxazoles in Material Science

Oxazoles have gained importance in the past few years because of their use as intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Oxazoles in Heterocyclic Chemistry

Oxazoles are an important class of compounds in heterocyclic chemistry . They are used as intermediates, catalytic ligands, and pharmaceutical building blocks . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi .

Oxazoles in Antimicrobial Research

Benzoxazole derivatives, including “7-Bromo-2-methylbenzo[d]oxazole”, have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . Some compounds had high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .

Oxazoles in Cancer Research

Some benzoxazole derivatives have shown promising anticancer activity. In a study, compounds were tested against the human colorectal carcinoma (HCT116) cancer cell line, and some had better anticancer activity in comparison to 5-fluorouracil .

Safety And Hazards

7-Bromo-2-methylbenzo[d]oxazole is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

The future directions of 7-Bromo-2-methylbenzo[d]oxazole research could involve exploring its potential applications in medicinal chemistry, given its use in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . Additionally, advances in synthetic strategies for benzoxazole derivatives could also be a potential area of future research .

Propriétés

IUPAC Name |

7-bromo-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLGCJXIKUIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680999 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylbenzo[d]oxazole | |

CAS RN |

1239489-82-7 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)